

(S)-(1,4-Dioxan-2-yl)methanol molecular formula and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-(1,4-Dioxan-2-yl)methanol

Cat. No.: B1387101

[Get Quote](#)

An In-Depth Technical Guide to **(S)-(1,4-Dioxan-2-yl)methanol**: Properties, Synthesis, and Applications For Researchers, Scientists, and Drug Development Professionals

Abstract

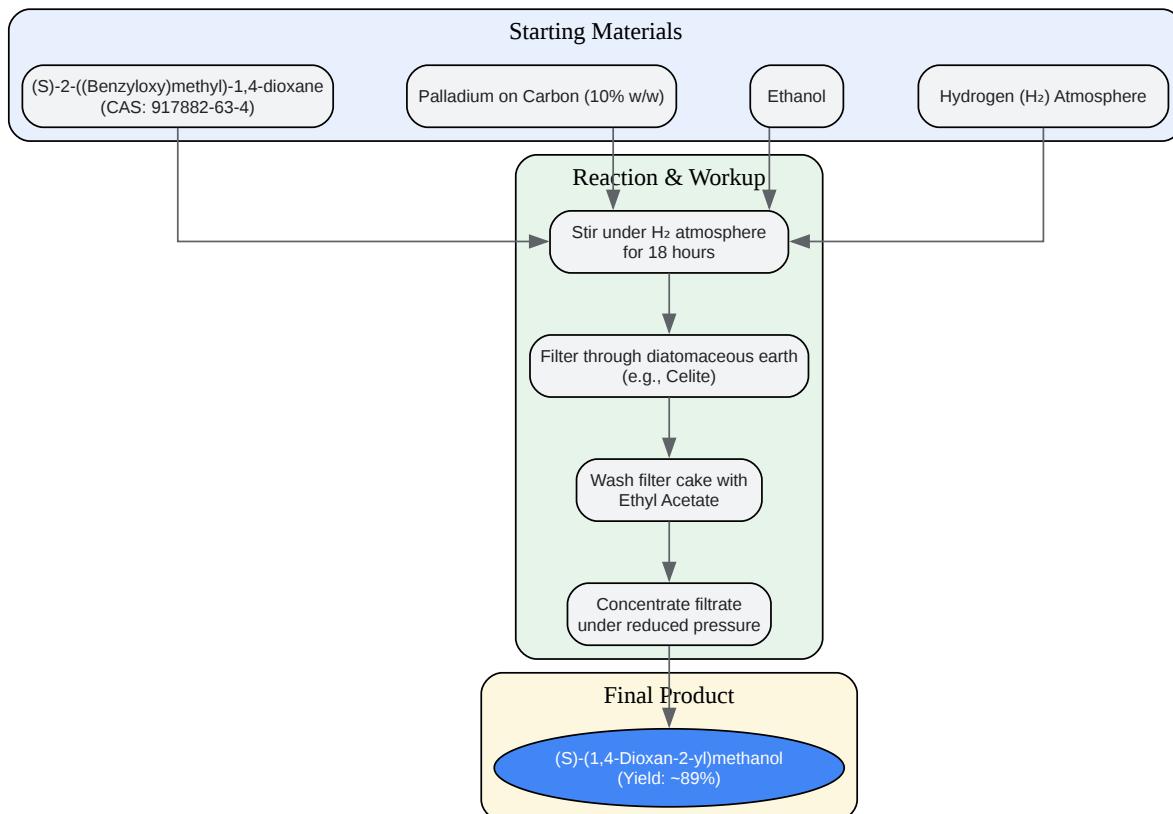
(S)-(1,4-Dioxan-2-yl)methanol is a pivotal chiral building block in modern organic and medicinal chemistry. Its unique structural features, combining a hydrophilic dioxane ring with a reactive primary alcohol and a defined stereocenter, make it a valuable synthon for creating complex molecular architectures. This guide provides a comprehensive technical overview of its core properties, established synthetic methodologies, and critical applications, particularly within the realm of drug discovery and development. We delve into the causality behind experimental choices in its synthesis and handling, offering field-proven insights for researchers leveraging this versatile compound.

Core Physicochemical Properties and Identifiers

(S)-(1,4-Dioxan-2-yl)methanol, also known by its IUPAC name [(2S)-1,4-dioxan-2-yl]methanol, is a colorless to light yellow liquid under standard conditions.^[1] Its molecular structure is fundamental to its utility in stereoselective synthesis.

The key identification and physicochemical data are summarized below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₁₀ O ₃	[1] [2] [3] [4] [5]
Molecular Weight	118.13 g/mol	[1] [2] [3] [4]
Monoisotopic Mass	118.062994177 Da	[2]
CAS Number	406913-93-7	[1] [2] [3] [6]
Appearance	Colorless to light yellow Liquid	[1]
Boiling Point	208.2 ± 15.0 °C (Predicted)	[1]
Density	1.102 g/cm ³	[1]
pKa	14.24 ± 0.10 (Predicted)	[1]
SMILES	OC[C@H]1COCCO1	[3]
InChIKey	CMEPUAROFJSGJN-YFKPBYRVSA-N	[1] [2]


Synthesis and Stereochemical Control

The synthesis of enantiomerically pure **(S)-(1,4-Dioxan-2-yl)methanol** is critical for its application in pharmaceuticals, where stereochemistry dictates biological activity. Several strategies have been developed, often relying on intramolecular cyclization or the reduction of a protected precursor.

Catalytic Hydrogenation of a Benzyl-Protected Precursor

A prevalent and scalable method involves the deprotection of a benzyl-protected intermediate via catalytic hydrogenation. This approach is favored for its high yield and clean reaction profile. The benzyl group serves as an effective protecting group for the primary alcohol, which is stable under various reaction conditions and can be removed cleanly without affecting the chiral center.

The logical flow for this synthesis pathway is illustrated below.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **(S)-(1,4-Dioxan-2-yl)methanol** via catalytic hydrogenation.

Intramolecular Cyclization Strategies

Alternative synthetic routes often employ intramolecular cyclization. For instance, the one-pot recyclization of (R)-2-[(2-chloroethoxy)methyl]oxirane can yield the target dioxane structure.^[7]

These methods leverage stereospecific ring-opening and closing reactions to establish the desired (S)-stereocenter. The choice of strategy often depends on the availability of starting materials and the desired scale of production.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol provides a step-by-step methodology for the synthesis of **(S)-(1,4-Dioxan-2-yl)methanol**, adapted from established procedures.[\[1\]](#)[\[4\]](#)

Objective: To synthesize **(S)-(1,4-Dioxan-2-yl)methanol** from its benzyl-protected precursor.

Materials:

- (S)-2-((Benzyl)oxy)methyl)-1,4-dioxane (1.25 g, 4.74 mmol)
- 10% Palladium on Carbon (Pd/C) (192 mg)
- Ethanol (20 mL)
- Ethyl Acetate
- Diatomaceous earth (Celite)
- Hydrogen (H₂) gas supply
- Round-bottom flask and standard glassware
- Magnetic stirrer
- Filtration apparatus
- Rotary evaporator

Procedure:

- Reaction Setup: Add (S)-2-((Benzyl)oxy)methyl)-1,4-dioxane (1.25 g) and ethanol (20 mL) to a suitable round-bottom flask.

- **Inerting:** Carefully add 10% Pd/C (192 mg) to the solution. The choice of a heterogeneous catalyst like Pd/C is crucial for operational simplicity, as it can be easily removed by filtration post-reaction.
- **Hydrogenation:** Seal the flask and purge the system with hydrogen gas. Maintain a hydrogen atmosphere (typically via a balloon or a controlled inlet).
- **Reaction Execution:** Stir the reaction mixture vigorously at room temperature for 18 hours. The extended reaction time ensures the complete cleavage of the benzyl ether.
- **Catalyst Removal:** Upon reaction completion (monitored by TLC or LC-MS), filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst. This step is self-validating; a clear, particle-free filtrate indicates successful catalyst removal.
- **Washing:** Wash the filter cake thoroughly with ethyl acetate to ensure all product is recovered from the catalyst and filter medium.
- **Solvent Removal:** Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. This will remove the ethanol and ethyl acetate, yielding the crude product.
- **Purification & Characterization:** The resulting product, **(S)-(1,4-Dioxan-2-yl)methanol**, is often obtained in high purity (~89% yield) and can be used directly or further purified by chromatography if necessary.^[1] Characterization should be performed using ¹H NMR spectroscopy to confirm the structure.^[1]

Applications in Drug Development

The 1,4-dioxane motif is a privileged structure in medicinal chemistry. It is often employed as a bioisostere for other cyclic ethers or as a constrained scaffold to orient substituents in a specific vector, enhancing binding affinity to biological targets. The (S)-stereochemistry and the hydroxymethyl group of **(S)-(1,4-Dioxan-2-yl)methanol** provide a precise three-dimensional starting point for building pharmacologically active molecules.

While specific, publicly disclosed drug molecules containing this exact fragment are part of proprietary development, its structural class is integral to research in areas such as:

- Kinase Inhibitors: Scaffolds to present binding groups into the ATP pocket.
- GPCR Modulators: Constrained linkers to optimize ligand-receptor interactions.
- Antiviral Agents: As building blocks for nucleoside and non-nucleoside analogues.

The utility of chiral building blocks like this is a cornerstone of modern asymmetric synthesis in the pharmaceutical industry.[\[8\]](#)

Safety, Handling, and Storage

Proper handling of **(S)-(1,4-Dioxan-2-yl)methanol** is essential for laboratory safety.

GHS Hazard Information:

- Pictogram: Warning[\[2\]](#)
- Hazard Statements:
 - H315: Causes skin irritation.[\[1\]](#)[\[2\]](#)
 - H319: Causes serious eye irritation.[\[1\]](#)[\[2\]](#)
 - H335: May cause respiratory irritation.[\[1\]](#)[\[2\]](#)
- Precautionary Statements:
 - P264: Wash skin thoroughly after handling.[\[1\]](#)
 - P280: Wear protective gloves, eye protection, and face protection.[\[1\]](#)
 - P302+P352: IF ON SKIN: Wash with plenty of soap and water.[\[1\]](#)
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[1\]](#)

Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place, with recommended storage temperatures between 2-8°C.[\[1\]](#)[\[6\]](#)

Conclusion

(S)-(1,4-Dioxan-2-yl)methanol stands out as a high-value chiral intermediate for the synthesis of complex organic molecules. Its defined stereochemistry and versatile functional group make it indispensable for drug discovery professionals and research scientists aiming to construct novel compounds with precise three-dimensional architecture. The synthetic routes are well-established, offering reliable access to this key building block. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is paramount to unlocking its full potential in the laboratory and beyond.

References

- **(S)-(1,4-Dioxan-2-yl)methanol.**
- (1,4-Dioxan-2-yl)methanol.
- ((2S)-1,4-Dioxan-2-yl)methanol | CAS#:406913-93-7. Chemsoc. [\[Link\]](#)
- Methodologies for the Formation of 2-Substituted Oxetanes: Synthesis of (S)-Oxetan-2-ylmethyl Tosylate.
- Product Class 9: 1,4-Dioxanes. Science of Synthesis, Thieme. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. (2S)-1,4-Dioxan-2-yl-methanol | 406913-93-7 [[amp.chemicalbook.com](#)]
- 2. (S)-(1,4-Dioxan-2-yl)methanol | C5H10O3 | CID 44429359 - PubChem [[pubchem.ncbi.nlm.nih.gov](#)]
- 3. (S)-(1,4-Dioxan-2-yl)methanol 95% | CAS: 406913-93-7 | AChemBlock [[achemblock.com](#)]
- 4. (2S)-1,4-Dioxan-2-yl-methanol synthesis - chemicalbook [[chemicalbook.com](#)]
- 5. (1,4-Dioxan-2-yl)methanol | C5H10O3 | CID 12655091 - PubChem [[pubchem.ncbi.nlm.nih.gov](#)]
- 6. 406913-93-7|(S)-(1,4-Dioxan-2-yl)methanol|BLD Pharm [[bldpharm.com](#)]
- 7. Thieme E-Books & E-Journals [[thieme-connect.de](#)]

- 8. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [(S)-(1,4-Dioxan-2-yl)methanol molecular formula and weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1387101#s-1-4-dioxan-2-yl-methanol-molecular-formula-and-weight\]](https://www.benchchem.com/product/b1387101#s-1-4-dioxan-2-yl-methanol-molecular-formula-and-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com